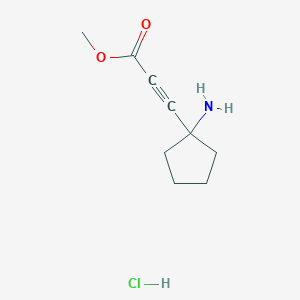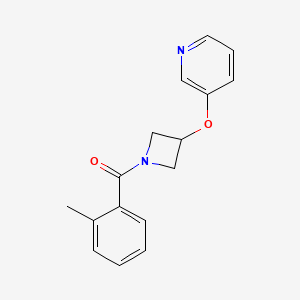![molecular formula C24H21F2N3O B2528642 (8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 296800-65-2](/img/structure/B2528642.png)
(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, (8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, is a member of the tetrahydropyrano[3,2-c]pyridine carbonitriles. These compounds have been studied for their potential antimycobacterial properties. A related compound with a similar structure, 2-amino-6-methyl-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles, has been synthesized using a green protocol and tested for in vitro activity against Mycobacterium tuberculosis and multi-drug resistant tuberculosis .
Synthesis Analysis
The synthesis of related tetrahydropyrano[3,2-c]pyridine carbonitriles involves a green protocol that is atom efficient and solvent-free. The process includes the reaction of 1-methyl-3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones with malononitrile in the presence of solid sodium ethoxide under solvent-free conditions . This method yields the compounds in quantitative amounts and represents an environmentally friendly approach to synthesizing these bioactive molecules.
Molecular Structure Analysis
X-ray diffraction techniques have been used to determine the crystal structures of similar carbonitrile compounds. The crystal structures of these compounds are triclinic, and the pyran ring deviates from planarity, adopting a boat conformation. The crystal structure is further stabilized by N–H···O and N–H···N hydrogen bonds . These structural insights are crucial for understanding the molecular interactions and stability of these compounds.
Chemical Reactions Analysis
Although the specific chemical reactions of (8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile are not detailed in the provided papers, the synthesis of related compounds suggests that these molecules can participate in reactions typical for carbonitriles and amino groups. The presence of the fluorobenzylidene and fluorophenyl groups may influence the reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural analysis of related compounds through X-ray diffraction provides insights into the molecular conformation and potential intermolecular interactions, which are important for the physical properties such as solubility and stability . The chemical properties can be inferred from the functional groups present in the molecule, such as the potential for hydrogen bonding and the reactivity of the carbonitrile group .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that fluoro-substituted benzo[b]pyrans, which share structural similarities with the compound , demonstrate anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. The synthesis of these compounds involves condensation reactions leading to derivatives that exhibit anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Structural and Optical Properties
Studies on the structural and optical properties of similar compounds, such as 4H-pyrano[3,2-c]quinoline derivatives, reveal that these compounds exhibit significant polycrystallinity in powder form and form nanocrystallites dispersed in an amorphous matrix when deposited as thin films. This research suggests potential applications in the development of materials with specific optical properties (Zeyada et al., 2016).
Antimicrobial and Antioxidant Activities
Novel 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these derivatives exhibited marked zones of inhibition and showed potential as antimicrobial and antioxidant agents, indicating that similar compounds could be developed for these applications (Lagu & Yejella, 2020).
Eigenschaften
IUPAC Name |
(8E)-2-amino-6-ethyl-4-(4-fluorophenyl)-8-[(4-fluorophenyl)methylidene]-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N3O/c1-2-29-13-17(11-15-3-7-18(25)8-4-15)23-21(14-29)22(20(12-27)24(28)30-23)16-5-9-19(26)10-6-16/h3-11,22H,2,13-14,28H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRVKWMIYVUCKZ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=CC2=CC=C(C=C2)F)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=C(C=C2)F)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)
![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2528570.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)
![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-3-phenylpropanamide](/img/structure/B2528577.png)


